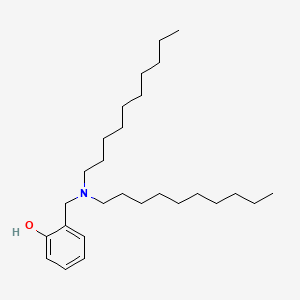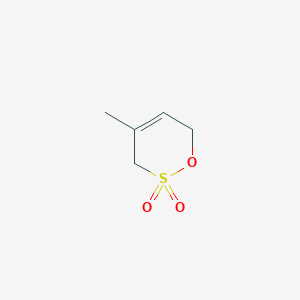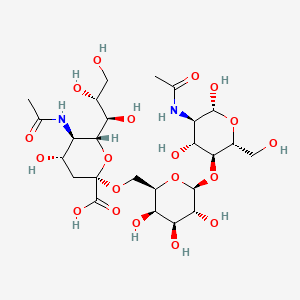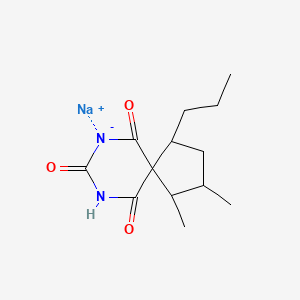
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is a quaternary ammonium compound with the molecular formula C15H34N2O2Br2. This compound is known for its unique structure, which includes a piperidinium ring substituted with ethyl and ethyldimethylammonio groups. It is primarily used in various scientific research applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide typically involves the reaction of piperidine with ethyl bromide to form 1-ethylpiperidine. This intermediate is then reacted with 2-(2-(ethyldimethylammonio)ethoxy)ethyl bromide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
科学研究应用
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and interfere with protein function, leading to various biological effects. Its molecular targets include membrane phospholipids and specific protein receptors, which mediate its activity.
相似化合物的比较
Similar Compounds
- 1-Ethyl-1-methylpiperidinium iodide
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness
Piperidinium, 1-ethyl-1-(2-(2-(ethyldimethylammonio)ethoxy)ethyl)-, dibromide is unique due to its specific substitution pattern and the presence of both ethyl and ethyldimethylammonio groups. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
63887-37-6 |
|---|---|
分子式 |
C15H34Br2N2O |
分子量 |
418.25 g/mol |
IUPAC 名称 |
ethyl-[2-[2-(1-ethylpiperidin-1-ium-1-yl)ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C15H34N2O.2BrH/c1-5-16(3,4)12-14-18-15-13-17(6-2)10-8-7-9-11-17;;/h5-15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
KBGJFZIQEQXMJB-UHFFFAOYSA-L |
规范 SMILES |
CC[N+]1(CCCCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)


